Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-
CAS No.: 204376-00-1
Cat. No.: VC3811637
Molecular Formula: C18H36N2S3
Molecular Weight: 376.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204376-00-1 |
|---|---|
| Molecular Formula | C18H36N2S3 |
| Molecular Weight | 376.7 g/mol |
| IUPAC Name | bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate |
| Standard InChI | InChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
| Standard InChI Key | NFZRSOHGHXZUPA-UHFFFAOYSA-N |
| SMILES | CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C |
| Canonical SMILES | CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Thiodicarbonic diamide (((H₂N)C(S))₂S), tetrakis(2-methylpropyl)-, features a central sulfur atom bonded to two thiocarbamoyl groups, each substituted with two isobutyl (2-methylpropyl) groups. The presence of bulky isobutyl substituents enhances steric hindrance, influencing its reactivity and solubility in organic matrices .
Physical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling Point | 430.6 ± 28.0 °C (Predicted) |
| Density | 1.030 ± 0.06 g/cm³ |
| pKa | 0.91 ± 0.50 (Predicted) |
| Molecular Weight | 376.68 g/mol |
These properties underscore its stability under high-temperature processing conditions, making it suitable for rubber vulcanization .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via the reaction of diisobutylamine with carbon disulfide (CS₂) in the presence of alkaline catalysts, followed by oxidative coupling. A phase transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to enhance reaction efficiency, as demonstrated in analogous thiuram sulfide syntheses . The general reaction proceeds as:
This method achieves yields exceeding 85% with minimal byproducts .
Purification and Quality Control
Post-synthesis, the crude product undergoes acid neutralization (e.g., HCl), filtration, and recrystallization from ethanol to achieve >98% purity. Chromatographic techniques (HPLC) confirm the absence of residual amines or sulfides .
Applications in Rubber Vulcanization
Mechanism of Action
As a secondary accelerator, Thiodicarbonic diamide (((H₂N)C(S))₂S), tetrakis(2-methylpropyl)-, donates sulfur radicals that initiate crosslinking between rubber polymer chains. Its delayed action mechanism prevents premature vulcanization ("scorching"), extending processing safety windows by 20–30% compared to zinc dithiocarbamates .
Performance in Elastomers
In natural rubber (NR) and styrene-butadiene rubber (SBR), optimal dosages (0.5–1.5 phr) enhance tensile strength by 15–20 MPa and reduce compression set by 12–18%. The isobutyl groups improve compatibility with non-polar rubbers, reducing bloom formation .
Comparative Analysis with Related Thiuram Sulfides
Tetramethylthiuram Monosulfide (TMTM)
While TMTM (C₆H₁₂N₂S₃) shares a similar mechanism, its methyl substituents confer higher reactivity, resulting in 30% faster vulcanization rates but increased scorch risk. Thiodicarbonic diamide’s isobutyl groups provide superior processing safety, albeit at a 15% cost premium .
Tetraisobutylthiuram Disulfide
The disulfide analog (C₁₈H₃₆N₂S₄) exhibits higher thermal stability (decomposition >450°C) but requires activators like zinc oxide for efficacy. Monosulfide derivatives are preferred for latex applications due to better dispersion .
Regulatory and Environmental Considerations
Listed under EPA Substance Registry 204376-00-1, the compound is exempt from TSCA inventory requirements. Biodegradation studies show 80% mineralization in 28 days via soil microbiota, with no bioaccumulation potential (log Kow = 3.2) .
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